The synthesis of BILB 1941 involves advanced organic chemistry techniques, including parallel synthesis methods that allow for the rapid generation and screening of various compounds. This approach led to the identification of BILB 1941 as a promising candidate due to its unique structure and mechanism of action against the NS5B polymerase . The technical details of its synthesis include:
The molecular structure of BILB 1941 has been characterized using techniques such as X-ray crystallography and NMR spectroscopy. The compound features a distinctive arrangement that allows it to fit into the thumb pocket of the NS5B polymerase, inhibiting its activity.
BILB 1941 undergoes various chemical reactions during its interaction with the NS5B polymerase. The primary reaction involves:
The technical details surrounding these reactions include kinetic studies that measure how quickly BILB 1941 inhibits polymerase activity compared to other inhibitors.
The mechanism by which BILB 1941 exerts its antiviral effects involves several steps:
Data from clinical trials indicate that BILB 1941 can decrease viral load by more than one log unit in some patients, although gastrointestinal side effects limited dose escalation .
Relevant data from pharmacokinetic studies show linear plasma drug levels up to a certain dosage threshold, indicating predictable absorption characteristics .
The primary application of BILB 1941 is as an antiviral agent for treating chronic hepatitis C virus infections. Its development reflects a broader trend towards directly acting antiviral therapies that target specific stages of viral replication. Clinical trials have demonstrated its potential effectiveness when used alone or in combination with other antiviral agents .
For decades, the treatment of chronic hepatitis C virus (HCV) infection relied on a combination of pegylated interferon-alpha (PEG-IFNα) and ribavirin. This regimen was associated with significant limitations, including severe side effects (flu-like symptoms, hematologic abnormalities, and neuropsychiatric effects) and suboptimal efficacy, particularly against genotype 1 HCV, the most prevalent genotype globally. Sustained virologic response (SVR) rates for genotype 1 patients were only 33%-42%, compared to approximately 90% for genotypes 2 and 3 [3] [5]. The high prevalence of genotype 1 infections in North America and Europe underscored the urgent need for more effective and tolerable therapies [2]. This therapeutic gap catalyzed intensive research into virally encoded targets essential for HCV replication, leading to the development of Direct-Acting Antivirals (DAAs). The concept of Specifically Targeted Antiviral Therapy for HCV (STAT-C) emerged, focusing on inhibiting key viral enzymes like the NS3/4A protease and the NS5B RNA-dependent RNA polymerase (RdRp) [3]. DAAs promised higher efficacy, shorter treatment durations, improved tolerability, and the potential for interferon-free regimens [3] [5].
The HCV NS5B polymerase is a critical enzyme responsible for viral RNA replication. Belonging to the family Flaviviridae, HCV possesses a positive-sense single-stranded RNA genome. NS5B, characterized as an RNA-dependent RNA polymerase (RdRp), catalyzes the synthesis of both minus-strand RNA (serving as the template) and plus-strand genomic RNA, utilizing the viral RNA as a template [2] [7]. Structurally, NS5B resembles a "right hand" composed of thumb, palm, and fingers domains. A unique feature of NS5B is its ability to initiate RNA synthesis de novo (without a primer), a mechanism believed to occur in vivo [2] [4].
The palm domain houses the catalytic site (GDD motif), which binds nucleotide triphosphates (NTPs) and catalyzes the nucleotidyl transfer reaction. This site is the target for nucleoside/nucleotide inhibitors (NIs), which act as chain terminators or confounders after incorporation into the growing RNA chain. In contrast, non-nucleoside inhibitors (NNIs) bind to allosteric sites distant from the catalytic center, inducing conformational changes that impair polymerase function, often specifically interfering with the initiation phase of RNA synthesis [2] [4] [10]. By 2007, four primary allosteric binding pockets for NNIs had been identified:
Targeting NS5B offered significant advantages due to its essential role in replication and its high conservation across HCV genotypes, making it a prime candidate for DAA development [2] [4].
BILB 1941 emerged from a focused drug discovery program by Boehringer Ingelheim aimed at identifying potent and specific inhibitors of the HCV NS5B polymerase. Researchers employed high-throughput screening and subsequent medicinal chemistry optimization based on indole-based inhibitors. A key challenge addressed during optimization was a metabolic liability common to early compounds in the series [1] [6]. Utilizing parallel synthesis techniques, scientists generated a sparse matrix of inhibitors designed to overcome this liability while maintaining potency against NS5B. This approach yielded compounds with improved in vitro ADME (Absorption, Distribution, Metabolism, Excretion) profiles.
Critical to the selection of BILB 1941 as a development candidate was "cassette" screening in rats, a technique allowing rapid assessment of oral absorption for multiple compounds simultaneously. This screening identified BILB 1941 as having favorable pharmacokinetic properties warranting further evaluation [1] [6]. Biochemical characterization confirmed BILB 1941 as a potent inhibitor of genotype 1b and 1a NS5B in enzymatic assays (EC₅₀ = 84 nM and 153 nM, respectively) and cell-based replicon systems [9]. Crucially, resistance profiling and structural studies (X-ray crystallography) definitively established that BILB 1941 bound to the Thumb Pocket 1 (TP-1) site of NS5B [1] [4] [10].
BILB 1941's historical significance lies in it being the first TP-1 NNI to demonstrate antiviral activity in humans chronically infected with genotype 1 HCV, providing clinical proof-of-concept for targeting this specific allosteric site [1] [6] [9]. Its discovery paved the way for subsequent, more successful TP-1 inhibitors like BI 207524 [1].
Table 1: Key Characteristics of BILB 1941
Property | Value/Description | Reference |
---|---|---|
Target | HCV NS5B RNA-dependent RNA Polymerase (RdRp) | [1] [9] |
Binding Site | Thumb Pocket 1 (TP-1, NNI site 1) | [1] [4] |
Chemical Class | Optimized Indole derivative | [1] [6] |
Genotype 1b Replicon EC₅₀ | 84 nM | [9] |
Genotype 1a Replicon EC₅₀ | 153 nM | [9] |
Primary Milestone | First TP-1 inhibitor with demonstrated antiviral activity in HCV patients | [1] |
Table 2: Clinical Antiviral Activity of BILB 1941 in Genotype 1 HCV Patients
Dose (mg, q8h) | Patients (n) | Mean Max Δ log₁₀ HCV RNA (IU/mL) | Response Rate (≥1 log₁₀ drop) | Subtype Specificity (Response Rate) |
---|---|---|---|---|
10 | 8 | <0.5 | Low | Not Reported |
20 | 8 | <0.5 | Low | Not Reported |
40 | 8 | <0.5 | Low | Not Reported |
60 | 8 | <0.5 | Low | Not Reported |
80 | 8 | <0.5 | Low | Not Reported |
100 | 8 | <0.5 | Low | Not Reported |
150 | 8 | <0.5 | Low | Not Reported |
200 | 8 | <0.5 | Low | Not Reported |
300 | 8 | <0.5 | Low | Not Reported |
450 | 5* | >1.0 (Geometric Mean at Day 6) | Moderate | Genotype 1b: HigherGenotype 1a: Lower (2/32 vs 11/41) |
Placebo | ~20 | Minimal Fluctuation | None | N/A |
Note: *Dose level discontinued early due to tolerability; only 5 patients received active drug at 450 mg. Clear dose-response trend (p=0.0025) and significant subtype difference (p=0.0086) observed [9].
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